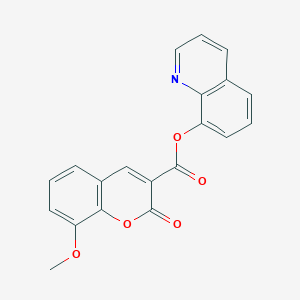

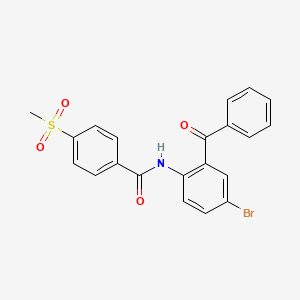

![molecular formula C10H14N2O3S B2480106 1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea CAS No. 1594069-21-2](/img/structure/B2480106.png)

1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of methanesulfonic acid derivatives, including compounds similar to 1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea, involves various chemical reactions. For instance, the reaction of methanesulfonyl chloride with certain substrates can lead to the formation of methanesulfonates, which through further reactions, such as base-catalyzed ring opening, yield complex derivatives (Upadhyaya et al., 1997). Another method involves the use of thiourea and dimethyl carbonate in the synthesis of methanesulfonylpyrimidines, highlighting a versatile approach to generating biologically active compounds (Le, 2014).

Molecular Structure Analysis

The molecular structure of methanesulfonic acid derivatives is often elucidated using spectroscopic methods and X-ray crystallography. For example, single crystal X-ray crystallography confirmed the structure of certain methanesulfonate derivatives, providing insights into their molecular geometry and atomic configuration (Saeed et al., 2010).

Chemical Reactions and Properties

Methanesulfonic acid derivatives undergo various chemical reactions that demonstrate their reactivity and functional versatility. For instance, electrophile-induced cyclization reactions of vinylallenyl sulfones highlight the compound's reactivity towards different electrophiles (Christov & Ivanov, 2004). Moreover, the synthesis of novel nitric oxide donor anti-inflammatory agents showcases the potential chemical properties and applications of methanesulfonyl derivatives in medicinal chemistry (Abdellatif et al., 2014).

Physical Properties Analysis

The physical properties of methanesulfonic acid derivatives, such as melting and boiling points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. Studies have utilized vibrational spectroscopy and density functional theory to investigate the structure of methanesulfonic acid in both liquid and solid states, revealing significant insights into its hydrogen bonding and molecular dynamics (Zhong & Parker, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of methanesulfonic acid derivatives are integral to their applications in synthesis and industry. For example, the oxidation reactions of methyl (methylthio)methyl sulfoxide demonstrate the compound's reactivity towards different oxidizing agents, producing various sulfone derivatives (Ogura et al., 1980).

Aplicaciones Científicas De Investigación

Methane Production and Emission in Eukaryotes

A review by Liu et al. (2015) presents a novel pathway of direct methane production and emission by eukaryotes, including plants, animals, and fungi, even in the presence of oxygen. This pathway, termed “aerobic CH4 production,” contrasts with the traditional view of anaerobic methanogenesis by archaea. Understanding these mechanisms could be crucial for assessing the role of organic methyl compounds in methane emissions and their environmental impacts (Liu et al., 2015).

Methane Conversion via Oxidative Methylation

Research on methane conversion to more valuable hydrocarbons through oxidative methylation over zeolite catalysts highlights the importance of methane and oxygen in producing liquid fuels and chemicals. Adebajo (2007) discusses the green chemistry perspectives of this process, emphasizing the environmental benefits and the efficient use of methane as a resource. The findings suggest that similar methanesulfonic compounds could play a role in catalytic processes or as intermediates in green chemistry applications (Adebajo, 2007).

Methanotrophic Archaea in Methane Oxidation

Timmers et al. (2017) discuss anaerobic oxidation of methane (AOM) by methanotrophic archaea through a reverse methanogenesis pathway. This review highlights the potential for microbial communities to convert methane into other chemical forms, which could be relevant when considering the biochemical transformations involving methanesulfonic derivatives in microbial or industrial settings (Timmers et al., 2017).

Biological Functions of Methane in Plants

Li et al. (2019) explore the roles of methane in plant physiology, suggesting that methane might have protective effects against abiotic stress, enhance root development, and delay senescence. This indicates a potential interest in studying methanesulfonic derivatives for their roles in plant biology and agriculture, particularly in stress response and growth regulation (Li et al., 2019).

Propiedades

IUPAC Name |

1-methyl-3-[(4-methylsulfonylphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-11-10(13)12-7-8-3-5-9(6-4-8)16(2,14)15/h3-6H,7H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKCCGWRVPBPBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

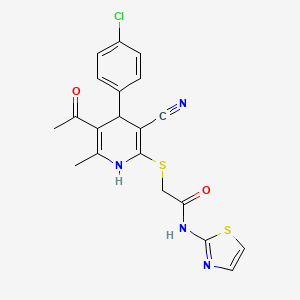

![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

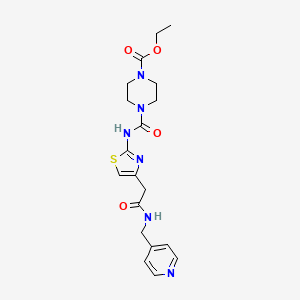

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)

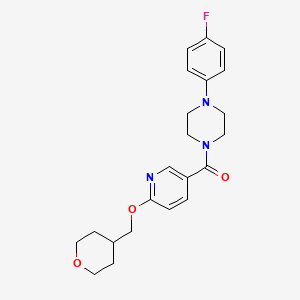

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)